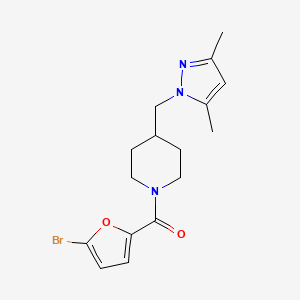

(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-11-9-12(2)20(18-11)10-13-5-7-19(8-6-13)16(21)14-3-4-15(17)22-14/h3-4,9,13H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVCFAHEIAXMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=C(O3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone , with the CAS number 1286696-45-4 , has garnered attention in recent biological studies for its potential therapeutic applications. This article synthesizes current research findings regarding its biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C16H20BrN3O2 |

| Molecular Weight | 366.25 g/mol |

| Structure | Structure |

1. Anti-inflammatory Activity

Research indicates that compounds similar to (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . The compound's structural features contribute to this activity by modulating pathways involved in inflammatory responses.

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cells at micromolar concentrations.

3. Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound to protect neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with neuroinflammation and neuronal survival . These findings suggest a promising avenue for developing treatments for neurodegenerative diseases.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of arthritis, the administration of (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines showed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Scientific Research Applications

Potential Applications

Due to its complex structure, (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound with potential therapeutic applications. Research indicates that similar compounds exhibit anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's structural features may modulate pathways involved in inflammatory responses, contributing to its anti-inflammatory activity.

Anticancer Potential

(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cells at micromolar concentrations.

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound to protect neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with neuroinflammation and neuronal survival. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases.

Anti-inflammatory Effects

In a study involving animal models of arthritis, administration of (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Anticancer Activity

Experiments conducted on breast cancer cell lines showed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Further Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including brominated pyrazoles, furan derivatives, and piperidine-based scaffolds. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Pyrazole and Furan Moieties

- Pyrazole Modifications: 3,5-Dimethylpyrazole: The presence of methyl groups at positions 3 and 5 on the pyrazole ring enhances steric bulk and lipophilicity compared to unsubstituted pyrazoles. This substitution pattern is analogous to the compound in , where a 3,5-dimethylpyrazole is linked to a difluorophenyl group via a methanone bridge. The methyl groups may improve metabolic stability by reducing oxidative degradation . Brominated Furan: The 5-bromofuran moiety introduces electronic and steric effects distinct from non-halogenated furans. For example, in , bromophenyl-substituted pyrazoles exhibit higher crystallinity and melting points compared to their fluoro- or chloro-substituted counterparts, likely due to stronger halogen bonding interactions .

Piperidine Scaffold Variations

- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine: This modification introduces a flexible methylene linker between the piperidine and pyrazole groups, contrasting with rigid analogs like the 4-pyridinylmethanone derivative in . The increased conformational freedom may enhance binding to flexible protein pockets but could reduce selectivity compared to rigidified scaffolds .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative physicochemical properties. Data extrapolated from crystallographic and synthetic reports .

Methodological Considerations in Comparative Studies

The structural comparison relies heavily on SHELX-refined crystallographic data () to analyze bond lengths, angles, and packing interactions. For example, the 5-bromofuran group in the target compound likely forms shorter halogen bonds (e.g., Br···O distances ~3.0 Å) compared to non-brominated analogs, as observed in similar systems .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a bromofuran derivative with a piperidine-substituted pyrazole intermediate. For example, analogous compounds (e.g., (4-bromo-3,5-dimethyl-pyrazolyl)methanones) are synthesized via nucleophilic substitution or condensation reactions. Ethanol is often used as a solvent, and slow evaporation at room temperature facilitates crystallization . Optimization may include adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), stoichiometry of reagents, and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, the 5-bromofuran moiety shows deshielded protons (δ 6.5–7.5 ppm for furan H), while the piperidine ring exhibits signals at δ 2.5–3.5 ppm. Pyrazole methyl groups appear as singlets near δ 2.1–2.3 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₁₇H₂₀BrN₃O₂, expect m/z ≈ 378.06.

- FTIR : Key stretches include C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) .

Q. How is crystallographic data obtained and refined for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation (e.g., ethanol/water mixtures) . Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL. Key parameters: R-factor <0.05, bond angles/lengths within 2% of expected values. For example, C—N bond lengths in pyrazole rings should be ~1.33 Å .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Use DFT calculations (B3LYP/6-31G* level) to simulate NMR shifts and compare with experimental data. For example, piperidine ring puckering can cause splitting in NMR that matches computed conformational minima . If contradictions persist, consider variable-temperature NMR or COSY/NOESY to probe exchange processes .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Pyrazole and furan moieties may engage in π-π stacking or hydrogen bonding.

- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >30) and blood-brain barrier penetration (logBB <1). The bromine atom may increase molecular weight, reducing permeability .

- MD Simulations : Run 100 ns trajectories to evaluate stability in binding pockets (e.g., RMSD <2 Å indicates stable binding) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer : Byproducts (e.g., dehalogenated furan or unreacted intermediates) are detected via LC-MS. To minimize:

- Optimize reaction time to prevent over-substitution.

- Use scavengers (e.g., polymer-supported reagents) to trap excess bromine.

- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.